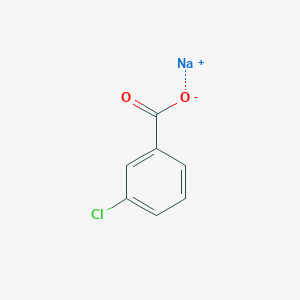

Natrium-3-Chlorbenzoat

Übersicht

Beschreibung

Sodium 3-chlorobenzoate is a chemical compound that is related to various sodium salts of chlorinated benzoic acids. While the provided papers do not directly discuss sodium 3-chlorobenzoate, they do provide insights into similar compounds such as sodium chlorate (NaClO3) and sodium chlorobenzoates with different positions and numbers of chlorine substituents on the benzene ring . These compounds are used in various applications, including as herbicides, disinfectants, and in the synthesis of other chemicals.

Synthesis Analysis

The synthesis of sodium chlorobenzoates can be inferred from the general practices of synthesizing sodium salts of organic acids. Typically, this involves a neutralization reaction between the acid form of the compound (chlorobenzoic acid) and a sodium base, such as sodium hydroxide or sodium carbonate. The papers provided do not detail the synthesis of sodium 3-chlorobenzoate specifically, but they do mention the use of sodium chlorite as an oxidant in chemical reactions, which could be a part of a synthesis pathway for related compounds .

Molecular Structure Analysis

The molecular structure of sodium 3-chlorobenzoate can be deduced to some extent from the structures of related compounds. For example, the crystal structures of sodium 2-amino-3,5-dichlorobenzoate and sodium 3,4-diaminobenzoate have been determined by X-ray diffraction, showing how sodium ions coordinate with the carboxylate group of the benzoate anion . These structures provide a basis for understanding how the sodium ion might interact with the chlorobenzoate anion in sodium 3-chlorobenzoate.

Chemical Reactions Analysis

Sodium chlorobenzoates may participate in various chemical reactions, particularly as intermediates in organic synthesis. The papers discuss the use of sodium chlorite in oxidation reactions, which suggests that sodium chlorobenzoates could potentially be involved in redox processes or serve as substrates for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-chlorobenzoate can be inferred from studies on similar compounds. For instance, the volumetric properties of sodium chlorobenzoates in different solvent mixtures have been investigated, providing insight into solute-solvent interactions and the effects of substituents and solvents on the behavior of these compounds in solution . Additionally, the stability and solubility of sodium chlorite are discussed, which may have parallels to the stability and solubility characteristics of sodium 3-chlorobenzoate .

Wissenschaftliche Forschungsanwendungen

Bioabbauresearch

Natrium-3-Chlorbenzoat (3-CBA) wird in der Bioabbauresearch verwendet. Es ist ein gefährliches industrielles Abfallprodukt, das die menschliche Gesundheit und die Umwelt schädigen kann . Studien wurden durchgeführt, um das physiologische und genetische Potenzial für den Abbau von 3-Chlorbenzoat (3-CBA) zu untersuchen .

Mikrobielle Genomanalyse

3-CBA wird zur Isolierung und Genomanalyse von 3-Chlorbenzoat-abbauenden Bakterien verwendet . Diese Bakterien gehören zu den Gattungen Caballeronia, Paraburkholderia und Cupriavidus . Die Stämme Caballeronia 19CS4-2 und Paraburkholderia 19CS9-1 zeigten höhere maximale spezifische Wachstumsraten und abgebauten 5 mM 3-CBA innerhalb von 20–28 Stunden .

Studium von Abbauwegen

Die Verbindung wird verwendet, um Abbauwege zu untersuchen. Zwei Abbauprodukte, Chloro-cis,cis-Muconat und Maleylacetat, wurden in allen Isolaten mittels Hochleistungsflüssigkeitschromatographie und Massenspektrometrie nachgewiesen . Genomanalysen zeigten das Vorhandensein von cbe- und tfd-Genclustern in den Stämmen 19CS4-2 und 19CS9-1, was darauf hindeutet, dass sie das 3-CBA wahrscheinlich über den Chlorokatecholat-ortho-Spaltungspfad metabolisierten .

Industrielle Anwendungen

3-CBA ist eine halogenierte Verbindung, die als Rohstoff für die Herstellung von Düngemitteln und für verschiedene Anwendungen in der Industrie verwendet wird .

Umweltstudien

3-CBA wird in Umweltstudien verwendet. Es kann als Sackgasseprodukt entstehen, wenn polychlorierte Biphenyle (PCB) von Mikroorganismen metabolisiert werden, und der Abbau von 3-CBA ist wichtig für den vollständigen Abbau von PCB .

Sicherheitsmaßnahmenforschung

Die Forschung an this compound trägt auch zur Entwicklung von technischen Maßnahmen bei, um eine Gefahr zu beseitigen oder eine Barriere zwischen dem Arbeiter und der Gefahr zu schaffen

Safety and Hazards

Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Sodium 3-chlorobenzoate primarily targets certain bacteria, such as Rhodococcus opacus and Pseudomonas sp. . These bacteria have enzymes that can initiate the degradation of 3-chlorobenzoate .

Mode of Action

The compound’s interaction with its targets is initiated by the enzyme 3-chlorobenzoate 1,2-dioxygenase (3-CBA 1,2-DO), which is induced in the strains grown in the presence of 3-CBA . This enzyme has a wider substrate specificity than the benzoate 1,2-dioxygenase (1,2-BDO) of R. opacus strain 1CP .

Biochemical Pathways

The degradation of 3-chlorobenzoate (3-CBA) by these bacteria occurs via different pathways. In R. opacus 1CP, it occurs via the pathway of ortho-cleavage of 3-chlorocatechol . In R. opacus 6a, it occurs via the pathway of ortho-cleavage of 4-chlorocatechol .

Result of Action

The result of the action of Sodium 3-chlorobenzoate is the degradation of the compound into less harmful substances. For example, R. opacus 1CP cells degrade 3-CBA into 3-chloro- and 4-chlorocatechol (3-CCat and 4-CCat) .

Action Environment

The action of Sodium 3-chlorobenzoate is influenced by environmental factors. For instance, the degradation of 3-CBA by R. opacus 1CP and 6a is influenced by the presence of 3-CBA in the environment . The degradation process is also influenced by the substrate specificity of the enzyme 3-CBA 1,2-DO .

Eigenschaften

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635393 | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17264-88-9 | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that halogenated aromatic compounds are generally more resistant to microbial degradation. Why is sodium 3-chlorobenzoate considered a challenging compound for microbial degradation?

A1: The presence of a chlorine atom on the aromatic ring of sodium 3-chlorobenzoate increases its stability and resistance to degradation compared to non-halogenated counterparts like sodium benzoate. This is because the chlorine atom alters the electron distribution within the aromatic ring, making it less susceptible to enzymatic attack. Consequently, specific enzymes, such as 3-chlorobenzoate 1,2-dioxygenase, are required to initiate the breakdown of this compound. []

Q2: The study highlights the role of transport systems in the degradation of both sodium benzoate and sodium 3-chlorobenzoate by Rhodococcus opacus 1CP. What are the key findings regarding the specificity and affinity of these transport systems?

A2: The research found that Rhodococcus opacus 1CP possesses a constitutive transport system capable of transporting both sodium benzoate and sodium 3-chlorobenzoate into the cells. Interestingly, this system exhibits a higher affinity for sodium benzoate compared to sodium 3-chlorobenzoate. This suggests that while the bacterium can transport both compounds, it might prioritize the uptake of the less chlorinated and more readily degradable sodium benzoate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)